![molecular formula C21H23N3O3 B2423650 N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034363-83-0](/img/structure/B2423650.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 2-methylindole, the compound is functionalized at the 5-position.
Attachment of the Pyran Ring: The tetrahydro-2H-pyran-4-yl group is introduced through an etherification reaction.
Formation of the Isonicotinamide Moiety: The final step involves coupling the indole derivative with isonicotinic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the isonicotinamide group.
Substitution: Various substitution reactions can occur, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study indole-related biochemical pathways.
Medicine
Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities, although specific studies would be needed to confirm these effects.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action for “N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide” would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific molecular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-((2-methyl-1H-indol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide
- N-((2-methyl-1H-indol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
Uniqueness
Compared to similar compounds, “N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide” may exhibit unique biological activities due to the specific arrangement of its functional groups. This could result in different binding affinities and selectivities for biological targets.
特性
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-17-11-15(2-3-19(17)24-14)13-23-21(25)16-4-7-22-20(12-16)27-18-5-8-26-9-6-18/h2-4,7,10-12,18,24H,5-6,8-9,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKFASMNSDWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
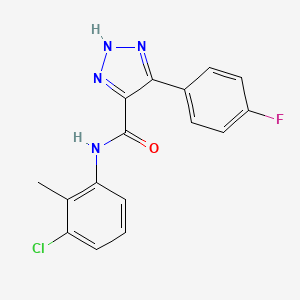
![4-(5-Chlorothiophen-2-yl)-3-(2,4-dimethylphenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2423570.png)
![2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
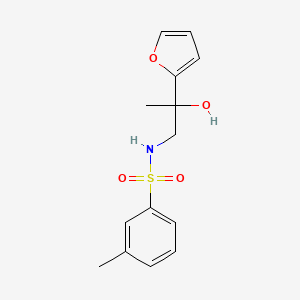
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2423573.png)
![[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2423574.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one](/img/structure/B2423576.png)
![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)
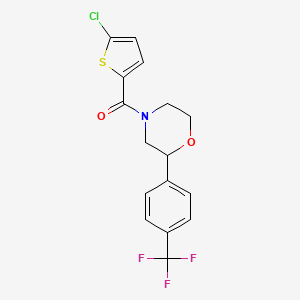
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2423583.png)
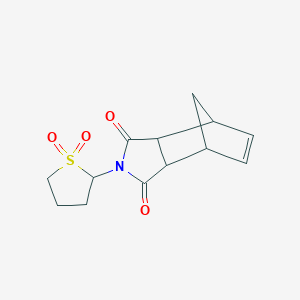
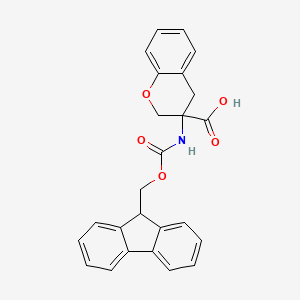
![3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2423588.png)
![3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2423590.png)
